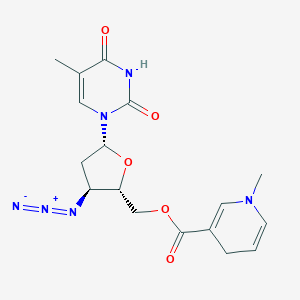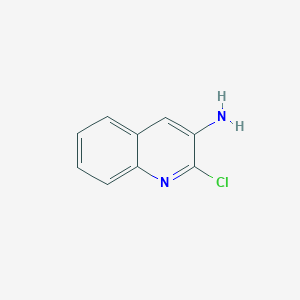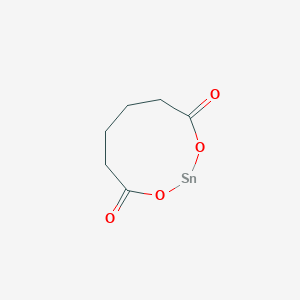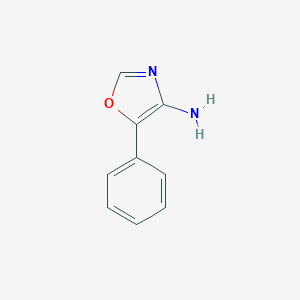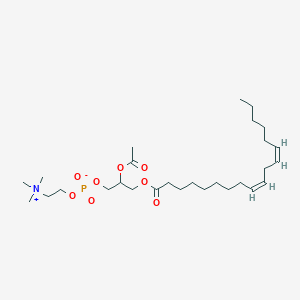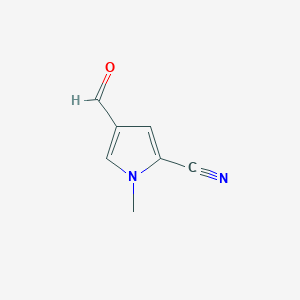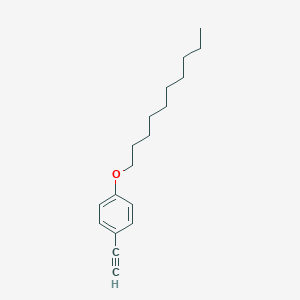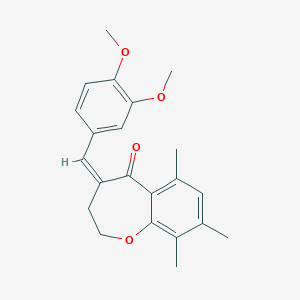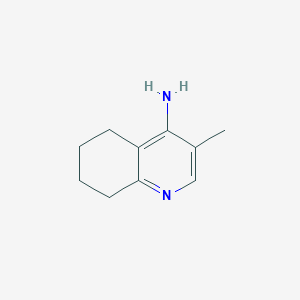
3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as 3-Methyl-THQA and is a derivative of tetrahydroquinoline. It has been found to have several biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 3-Methyl-THQA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to interact with several receptors in the body, including the NMDA receptor, the dopamine receptor, and the sigma receptor. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Effets Biochimiques Et Physiologiques
3-Methyl-THQA has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, making it useful in studying inflammatory diseases. Additionally, it has been found to have neuroprotective properties, which can help protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methyl-THQA in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. Additionally, its diverse range of properties makes it useful in studying various diseases and conditions. However, one limitation of using this compound is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the study of 3-Methyl-THQA. One potential area of research is its use in studying neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective properties, which could make it a promising candidate for the development of new treatments for these diseases. Additionally, its antioxidant and anti-inflammatory properties make it useful in studying other diseases, such as cancer and cardiovascular disease. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Méthodes De Synthèse
The synthesis of 3-Methyl-THQA involves a multi-step process that starts with the reaction of aniline and ethyl acetoacetate. The resulting product is then subjected to a series of reactions, including cyclization, reduction, and methylation, to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
3-Methyl-THQA has been extensively studied for its potential use in scientific research applications. It has been found to have several properties that make it a promising candidate for various studies. For example, it has been found to have antioxidant properties, making it useful in studying oxidative stress-related diseases. It has also been found to have neuroprotective properties, making it useful in studying neurodegenerative diseases.
Propriétés
Numéro CAS |
120738-18-3 |
|---|---|
Nom du produit |
3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine |
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-methyl-5,6,7,8-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C10H14N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h6H,2-5H2,1H3,(H2,11,12) |
Clé InChI |
FMLKCOMXDIQDRK-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2CCCCC2=C1N |
SMILES canonique |
CC1=CN=C2CCCCC2=C1N |
Synonymes |
4-Quinolinamine, 5,6,7,8-tetrahydro-3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
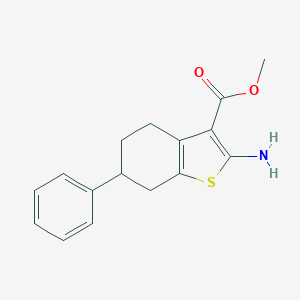
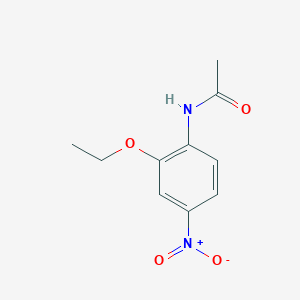
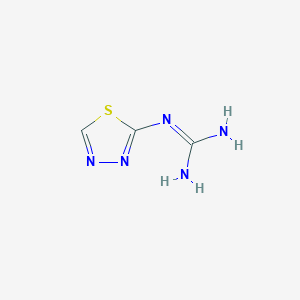
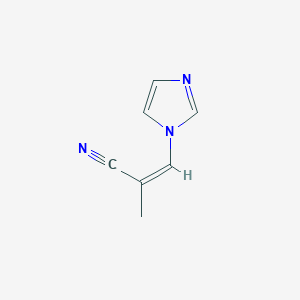
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
